4-Fluoro-3-methylpicolinonitrile
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Overview
Description
4-Fluoro-3-methylpicolinonitrile is an organic compound with the molecular formula C7H5FN2. It is a derivative of picolinonitrile, where the hydrogen atom at the 4-position is replaced by a fluorine atom and the hydrogen atom at the 3-position is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylpicolinonitrile typically involves the introduction of fluorine and methyl groups into the picolinonitrile structure. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom at the 4-position. The methyl group can be introduced through alkylation reactions using methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids.
Reduction: Formation of 4-fluoro-3-methylpicolinamines.
Substitution: Formation of various substituted picolinonitriles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methylpicolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylpicolinonitrile involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylpyridine: Similar structure but lacks the nitrile group.
3-Methylpicolinonitrile: Similar structure but lacks the fluorine atom.
4-Fluoropicolinonitrile: Similar structure but lacks the methyl group.
Uniqueness
4-Fluoro-3-methylpicolinonitrile is unique due to the presence of both the fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-fluoro-3-methylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHZJVSRTBTXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805457-51-5 |
Source
|
Record name | 4-fluoro-3-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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